[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, an oxazole ring, and a dimethoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the thiophene ring via a coupling reaction. The dimethoxyphenyl group is usually introduced through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural complexity.
1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) ester: Another plasticizer with comparable applications.
Uniqueness
What sets [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate apart is its combination of the oxazole and thiophene rings, along with the dimethoxyphenyl group. This unique structure provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-20-13-6-5-11(8-15(13)21-2)14-9-12(18-23-14)10-22-17(19)16-4-3-7-24-16/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJBSLRZRKCWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.